1-(Benzo[c]isoxazol-1(3H)-yl)ethanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
1-(3H-2,1-benzoxazol-1-yl)ethanone |
InChI |
InChI=1S/C9H9NO2/c1-7(11)10-9-5-3-2-4-8(9)6-12-10/h2-5H,6H2,1H3 |
InChI Key |
SZZMNORZDRPJJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2CO1 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Unambiguous Proton (¹H) and Carbon-¹³ (¹³C) Assignments
¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to reveal distinct signals for each unique proton environment in the molecule. The aromatic protons on the benzo[c]isoxazole ring would likely appear as a complex multiplet in the downfield region (typically 6.5-8.0 ppm), with their specific chemical shifts and coupling patterns providing information about their relative positions. The protons of the methylene (B1212753) group (CH₂) within the isoxazole (B147169) ring and the methyl protons (CH₃) of the ethanone (B97240) group would each give rise to characteristic signals, with their integration values confirming the number of protons in each environment.
A hypothetical data table for the expected NMR shifts is presented below.
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Aromatic CHs | Multiplet | 110-140 |
| C=O | - | >160 |
| CH₂ | Singlet/Multiplet | ~50-70 |
| CH₃ | Singlet | ~20-30 |
| Quaternary Cs | - | 120-160 |
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, DEPT-135) for Structural Confirmation
To resolve any ambiguities from one-dimensional NMR and to definitively establish the connectivity of the atoms, a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule, particularly within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for establishing the connectivity between the ethanone group and the benzisoxazole ring system.
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment would differentiate between CH, CH₂, and CH₃ groups, with CH and CH₃ signals appearing as positive peaks and CH₂ signals as negative peaks. This would confirm the assignments of the methyl and methylene groups.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS is an essential technique for determining the precise molecular formula of a compound. For 1-(Benzo[c]isoxazol-1(3H)-yl)ethanone (C₉H₉NO₂), HRMS would provide a highly accurate mass measurement of the molecular ion. This measured mass would be compared to the calculated theoretical mass for the proposed formula, with a very small mass difference (typically in the parts-per-million range) confirming the elemental composition.
| Technique | Parameter | Expected Value |
| HRMS | Molecular Formula | C₉H₉NO₂ |
| Calculated Mass | 163.0633 | |
| Measured Mass | Would be determined experimentally |
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis of Functional Groups
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band around 1680-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching of the ketone group. The spectrum would also display bands corresponding to C-H stretching of the aromatic and aliphatic groups, C=C stretching within the aromatic ring, and C-N and C-O stretching vibrations from the isoxazole ring.
| Functional Group | Expected FT-IR Absorption (cm⁻¹) |
| C=O (Ketone) | 1680-1700 (strong) |
| C-H (Aromatic) | 3000-3100 |
| C-H (Aliphatic) | 2850-3000 |
| C=C (Aromatic) | 1450-1600 |
| C-N Stretch | 1000-1350 |
| C-O Stretch | 1000-1300 |
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, when dissolved in a suitable solvent like ethanol (B145695) or acetonitrile, would be expected to show absorption maxima (λ_max) corresponding to π→π* and n→π* electronic transitions. These transitions are characteristic of the conjugated aromatic system and the carbonyl group. The specific wavelengths and molar absorptivities of these bands would be key identifying features of the compound's electronic structure.
Elemental Composition Analysis
Elemental analysis is a fundamental technique that determines the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. For this compound (C₉H₉NO₂), the experimentally determined percentages of C, H, and N would be compared to the calculated theoretical values. A close agreement between the experimental and calculated values would provide strong evidence for the proposed molecular formula.
| Element | Theoretical Percentage | Experimental Percentage |
| Carbon (C) | 66.25% | Would be determined experimentally |
| Hydrogen (H) | 5.56% | Would be determined experimentally |
| Nitrogen (N) | 8.58% | Would be determined experimentally |
Computational and Theoretical Investigations of 1 Benzo C Isoxazol 1 3h Yl Ethanone
Quantum Chemical Modeling of Molecular Structure and Conformation
No published studies employing Density Functional Theory (DFT) to determine the optimized molecular geometry, bond lengths, bond angles, or electronic properties of 1-(Benzo[c]isoxazol-1(3H)-yl)ethanone could be located. Such studies would typically involve methods like B3LYP with various basis sets to provide insights into the molecule's three-dimensional structure and electron distribution.
There is no available research that utilizes semiempirical methods (such as AM1, PM3, or others) to analyze the relative energies, heats of formation, or dipole moments of potential isomers and tautomers of this compound. This type of analysis would be valuable for understanding the compound's stability and potential for intermolecular interactions.
Prediction and Interpretation of Spectroscopic Data
A search for theoretical calculations of the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound yielded no results. Computational methods, often used in conjunction with experimental NMR, are crucial for the definitive structural assignment of complex organic molecules.
No computational studies simulating the infrared (IR) spectrum of this compound have been published. Theoretical IR spectra, obtained through frequency calculations, are instrumental in assigning vibrational modes observed in experimental spectra.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
There is a lack of published data concerning the analysis of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the associated reactivity descriptors for this compound. The energies and distributions of these frontier orbitals are fundamental in predicting a molecule's reactivity, electronic transitions, and kinetic stability.
Exploration of Tautomeric Forms and Energetic Preferences
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a critical consideration for heterocyclic compounds like this compound. The presence of labile protons and multiple heteroatoms allows for the existence of various tautomeric forms, each with distinct electronic and steric properties. Computational methods, especially Density Functional Theory (DFT), are powerful tools for evaluating the relative stabilities of these tautomers and the energetic barriers for their interconversion.
For isoxazolone derivatives, which share a core structural motif with the subject compound, DFT studies have revealed the potential for keto-enol and imine-enamine tautomerism. A study on edaravone and other isoxazolone derivatives using the B3LYP/6-31++G(2d,2p) level of theory identified C-H, N-H, and O-H tautomers. nih.gov The energetic preference among these forms was found to be influenced by the surrounding medium. nih.gov In the gas phase, the C-H tautomer was generally the most stable. nih.gov However, the energy differences between tautomers were observed to decrease in polar solvents, suggesting a solvent-dependent equilibrium. nih.gov
Specifically for this compound, at least two primary tautomeric forms can be postulated: the keto form (this compound) and the enol form (1-(3-hydroxybenzo[c]isoxazol-1-yl)ethen-1-ol). The relative stability of these forms would likely be governed by factors such as intramolecular hydrogen bonding and the polarity of the solvent.
Computational studies on other heterocyclic systems have shown that polar solvents can stabilize more polar tautomers. academicjournals.orgchemmethod.com For instance, in a study of phthalazinone tautomers, the relative stability was evaluated in the gas phase and in solution using a polarizable continuum model (PCM). chemmethod.com It is plausible that for this compound, a polar solvent would favor the tautomer with a larger dipole moment.
The following table summarizes the key findings from computational studies on analogous compounds, which can provide a framework for understanding the potential tautomerism of this compound.
| Analogous Compound Class | Computational Method | Key Findings on Tautomerism |
| Isoxazolone Derivatives | DFT (B3LYP/6-31++G(2d,2p)) | C-H tautomer is most stable in the gas phase; energy differences between tautomers decrease in polar solvents. nih.gov |
| Isoxazolo[3,4-b]quinolin-3(1H)-ones | DFT (B3LYP/6-31+G*) | Existence of multiple oxo and hydroxy tautomeric forms, with relative stability dependent on the environment. researchgate.net |
| Phthalazinone Derivatives | DFT-PCM (B3LYP/6-311++G(d,p)) | Solvent effects significantly influence tautomeric equilibrium. chemmethod.com |
| 4-(2-thiazolylazo)-resorcinol | DFT-PCM | Solute-solvent interactions can favor the keto tautomer in polar solvents, whereas the enol form may be more stable in the gas phase. academicjournals.org |
These studies collectively suggest that a thorough computational analysis of this compound would need to consider multiple potential tautomers and the significant role of the solvent in determining their relative energetic preferences.
Molecular Docking and Interaction Studies (Focus on theoretical binding modes and intermolecular forces)
Derivatives containing the isoxazole (B147169) scaffold have been investigated as inhibitors for a variety of protein targets. acs.orgnih.govnih.gov These studies consistently highlight the importance of the isoxazole ring in forming key interactions within the protein's active site. Common intermolecular forces observed in these theoretical studies include:
Hydrogen Bonding: The nitrogen and oxygen atoms of the isoxazole ring are capable of acting as hydrogen bond acceptors, while attached hydroxyl or amino groups can act as hydrogen bond donors.
Hydrophobic Interactions: The aromatic benzo and isoxazole rings can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.
Pi-Pi Stacking: The aromatic nature of the bicyclic core of this compound makes it a candidate for pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
In a molecular docking study of novel N-ethylbenzimidazolylisoxazole derivatives against the SARS-CoV-2 protein, the interactions between the ligand and the protein were analyzed to understand the binding affinity. Similarly, studies on isoxazole-carboxamide derivatives as COX inhibitors have utilized molecular docking to elucidate binding interactions. nih.gov
The theoretical binding of this compound to a hypothetical receptor can be conceptualized based on its structural features. The acetyl group provides a potential hydrogen bond acceptor site, while the benzo[c]isoxazole core can participate in both hydrophobic and aromatic stacking interactions.
The following table summarizes common interactions observed in molecular docking studies of analogous heterocyclic compounds.
| Compound Class | Protein Target(s) | Observed Intermolecular Interactions |
| N-ethylbenzimidazolylisoxazole derivatives | SARS-CoV-2 Protein (7EN8) | Not explicitly detailed, but docking scores indicated potential for binding. |
| Isoxazole-carboxamide derivatives | COX enzymes, bacterial and fungal proteins | Hydrogen bonding, hydrophobic interactions. nih.gov |
| Isoxazole derivatives | Carbonic Anhydrase | Hydrogen bonding with key active site residues (e.g., Thr199, His119), hydrophobic interactions. acs.org |
| Isoxazole incorporated benzimidazole derivatives | E. coli dihydrorootase (2EG7) | Interaction energies were calculated, suggesting favorable binding for some derivatives. ijpsdronline.com |
| Novel isoxazole analogues | Topoisomerase II | Pi-pi stacking and van der Waals interactions. pnrjournal.com |
These examples underscore the versatility of the isoxazole scaffold in forming a range of intermolecular interactions. A molecular docking study of this compound against a specific protein target would be necessary to determine its precise binding mode and the key intermolecular forces at play. Such a study would involve preparing the 3D structure of the ligand and the protein, defining a binding site, and using a scoring function to rank the predicted binding poses.
Structure Function Relationship Sfr Studies in Benzo C Isoxazole Ethanone Chemistry
Methodologies for SFR Elucidation and Design Principles for Chemical Modulators
The elucidation of structure-function relationships for compounds like 1-(Benzo[c]isoxazol-1(3H)-yl)ethanone involves a synergistic interplay of computational and experimental techniques. These methodologies aim to identify the key structural features responsible for a molecule's specific biological or chemical properties, guiding the design of more potent and selective modulators.
Computational Approaches:
Quantitative Structure-Activity Relationship (QSAR): QSAR studies are a cornerstone in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For N-acyl heterocyclic compounds, 2D-QSAR can be employed to correlate physicochemical properties (like lipophilicity, electronic effects, and steric parameters) with activity. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by analyzing the 3D electrostatic and steric fields of the molecules to predict activity. nih.gov These models can help in predicting the activity of newly designed analogs of this compound.
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or a nucleic acid. nih.govnih.gov For this compound, docking studies could be used to hypothesize its binding mode within a specific biological target, identifying key interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking that contribute to its binding affinity.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can provide insights into the electronic properties of a molecule, such as orbital energies (HOMO, LUMO), electrostatic potential, and charge distribution. rsc.orgresearchgate.netcamjol.info These calculations are valuable for understanding the reactivity of the N-acetyl group and the benzisoxazole ring system.
Experimental Techniques:
X-ray Crystallography: This powerful technique provides the precise three-dimensional structure of a molecule in its crystalline state. researchgate.netwikipedia.orgnih.gov An X-ray crystal structure of this compound or its complexes would offer definitive information about its bond lengths, bond angles, and solid-state conformation, which is invaluable for validating computational models. wikipedia.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a versatile tool for studying the structure and dynamics of molecules in solution. researchgate.netnih.govnih.gov For this compound, NMR can be used to determine its solution-state conformation, identify the presence of different conformers, and study its interaction with other molecules. researchgate.netnih.gov
Design Principles for Chemical Modulators:
Based on the data obtained from these methodologies, several design principles can be applied to create chemical modulators derived from the this compound scaffold. These include:
Bioisosteric Replacement: Replacing specific functional groups with others that have similar physical or chemical properties to enhance potency or improve pharmacokinetic properties.
Structure-Based Design: Utilizing the 3D structure of a target-ligand complex to design new molecules with improved binding affinity and selectivity.
Privileged Scaffolds: The benzisoxazole core itself is considered a "privileged scaffold" as it is found in numerous biologically active compounds. nih.gov Modifications to the ethanone (B97240) moiety or substitutions on the benzene (B151609) ring can be explored to target different biological receptors.
Systemic Analysis of Substituent Effects on Molecular Recognition and Interaction Profiles
The introduction of substituents onto the benzisoxazole ring or modification of the ethanone group of this compound can profoundly influence its molecular recognition and interaction profiles. A systematic analysis of these effects is crucial for optimizing its properties for a specific application.
The properties of substituents, such as their electronic nature (electron-donating or electron-withdrawing) and steric bulk, play a critical role. rsc.org In five-membered N-heterocycles, the position of the substituent relative to the heteroatoms significantly impacts its electronic properties. rsc.orgresearchgate.net
Electronic Effects:
Inductive and Resonance Effects: Substituents exert their influence through a combination of inductive (through-bond polarization) and resonance (delocalization of pi-electrons) effects. nih.gov For instance, an electron-withdrawing group on the benzene ring of this compound would decrease the electron density of the aromatic system, potentially affecting its pi-pi stacking interactions with a biological target. Conversely, an electron-donating group would increase the electron density. The Hammett equation is a classic tool used to quantify these electronic effects. nih.gov
Steric Effects:
Conformational Restriction: Bulky substituents can restrict the conformational freedom of the molecule, locking it into a specific bioactive conformation. This can lead to an increase in binding affinity by reducing the entropic penalty upon binding.
Access to Binding Pockets: The size and shape of a substituent can determine whether it can fit into a specific binding pocket of a receptor. A well-designed substituent can exploit additional binding interactions, while a poorly chosen one can lead to steric clashes and a loss of activity.
The following table, based on general principles observed in heterocyclic chemistry, illustrates the potential impact of different substituents on the interaction profile of a molecule like this compound.
| Substituent (X) on Benzene Ring | Electronic Effect | Potential Impact on Molecular Recognition |
| -NO₂ | Strong Electron-Withdrawing | May enhance pi-stacking with electron-rich aromatic residues. Can act as a hydrogen bond acceptor. |
| -Cl | Electron-Withdrawing (Inductive), Weak Electron-Donating (Resonance) | Can participate in halogen bonding. Alters electrostatic potential. |
| -CH₃ | Weak Electron-Donating | Can engage in hydrophobic interactions. |
| -OCH₃ | Strong Electron-Donating (Resonance), Electron-Withdrawing (Inductive) | Can act as a hydrogen bond acceptor. Increases electron density of the ring. |
| -NH₂ | Strong Electron-Donating | Can act as a hydrogen bond donor and acceptor. Significantly increases electron density. |
Solvent Effects:
Conformational Landscape and its Influence on Molecular Interactions
The biological activity and chemical reactivity of a molecule are not only dependent on its static structure but also on its dynamic behavior, particularly its accessible conformations. The conformational landscape of this compound, specifically the rotation around the N-C(O) bond and the puckering of the dihydroisoxazole (B8533529) ring, will significantly influence its interactions with other molecules.
Studies on analogous N-acyl pyrrolidines and piperidines have shown that the N-acyl group has a strong influence on the conformational preferences of the heterocyclic ring. researchgate.net The presence of the acyl group can lead to a preference for specific ring puckering states to minimize steric strain. researchgate.net
For this compound, the key conformational features to consider are:
Amide Bond Conformation: The rotation around the N-C(O) bond of the ethanone group can lead to different conformers (e.g., syn and anti). The relative energies of these conformers will be influenced by steric and electronic interactions between the acetyl group and the benzisoxazole ring system.
Ring Puckering: The 1,3-dihydrobenzo[c]isoxazole ring is not planar and can adopt different puckered conformations. The specific pucker will determine the spatial orientation of the substituents and the lone pairs of the nitrogen and oxygen atoms.
The equilibrium between different conformers can be influenced by the solvent and by the binding to a receptor. A molecule may exist in a higher energy conformation in solution, which is then selected for and stabilized upon binding to a biological target (the "induced fit" model).
Computational methods, such as potential energy surface scans and molecular dynamics simulations, can be used to explore the conformational landscape and identify the low-energy conformers. researchgate.net Experimental techniques like NMR spectroscopy can provide information about the average conformation in solution and the rates of interconversion between different conformers. researchgate.netnih.gov
The following table outlines potential conformational states and their implications for molecular interactions.
| Conformational Feature | Description | Potential Influence on Interactions |
| Planar Amide Group | The N-C(O) bond has significant double bond character, leading to a planar amide group. | This planarity can facilitate pi-stacking interactions with aromatic residues in a binding pocket. |
| Ring Puckering | The dihydroisoxazole ring can adopt envelope or twist conformations. | The specific pucker will dictate the directionality of hydrogen bond donors and acceptors and the overall shape complementarity with a receptor. |
| Rotational Isomers (Rotamers) | Rotation around the N-C(O) bond can lead to different stable orientations of the acetyl group. | The orientation of the acetyl group can influence steric fit and the ability to form specific interactions. |
Rational Design Strategies for Modulating Chemical Reactivity and Selectivity
Rational design strategies aim to systematically modify the structure of a lead compound, such as this compound, to enhance its desired properties while minimizing undesirable ones. These strategies are guided by the SFR data obtained from the methodologies described earlier.
Modulating Reactivity:
The reactivity of the ethanone group and the benzisoxazole ring can be tuned by introducing appropriate substituents.
Reactivity of the Carbonyl Group: The electrophilicity of the carbonyl carbon in the ethanone moiety can be altered by substituents on the benzene ring. Electron-withdrawing groups will increase its electrophilicity, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups will decrease its electrophilicity. This principle can be used to design derivatives with tailored reactivity for specific chemical transformations or to avoid unwanted metabolic reactions.
Stability of the Benzisoxazole Ring: The stability of the benzisoxazole ring can also be influenced by substituents. Electron-withdrawing groups can affect the N-O bond strength, potentially making the ring more susceptible to opening under certain conditions.
Modulating Selectivity:
In the context of drug design, selectivity is the ability of a compound to interact with a specific biological target over others. For this compound, achieving selectivity would be a key objective in developing it as a therapeutic agent.
Exploiting Subtle Receptor Differences: By systematically modifying the substituents on the benzisoxazole scaffold, it is possible to exploit small differences in the binding pockets of different receptors. For example, a substituent that forms a favorable interaction with a specific residue in the target receptor but causes a steric clash in a closely related off-target receptor can significantly enhance selectivity.
Conformational Control: As discussed earlier, locking the molecule into a specific conformation that is preferentially recognized by the target receptor can be a powerful strategy for improving selectivity.
The following table provides examples of rational design strategies that could be applied to this compound.
| Design Strategy | Modification | Desired Outcome |
| Enhance Hydrophilic Interactions | Introduce a hydroxyl or amino group on the benzene ring. | Increased water solubility and potential for additional hydrogen bonding with the target. |
| Improve Lipophilicity for CNS Penetration | Add a halogen or a small alkyl group to the benzene ring. | Increased ability to cross the blood-brain barrier. |
| Increase Steric Bulk for Selectivity | Introduce a larger substituent, such as a phenyl or cyclohexyl group, at a specific position. | To probe for and fit into a specific sub-pocket of the target, enhancing selectivity. |
| Modulate Carbonyl Reactivity | Place an electron-withdrawing group (e.g., -CF₃) on the benzene ring. | Increase the electrophilicity of the carbonyl for specific reactions or covalent binding. |
Applications in Organic Synthesis and Chemical Transformation
1-(Benzo[c]isoxazol-1(3H)-yl)ethanone as a Key Synthetic Building Block and Intermediate
The benzisoxazole core is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. researchgate.netchim.it The title compound, this compound, serves as a crucial intermediate for the synthesis of more complex molecules. The presence of the acetyl group provides a handle for further functionalization, while the benzisoxazole moiety can be retained or transformed to generate molecular diversity.
For instance, related 3-substituted-1,2-benzisoxazole derivatives have been synthesized and shown to possess significant anticonvulsant activities. nih.gov The synthesis of such derivatives often involves the modification of a precursor molecule, highlighting the importance of functionalized benzisoxazoles as key intermediates. A practical method for the synthesis of various substituted N-alkyl-1,3-dihydro-2,1-benzisoxazoles and their 2,1-benzisoxazolone precursors has been described starting from readily available methyl 2-nitrobenzoates, showcasing a pathway to access related heterocyclic systems.
Participation in Advanced Organic Transformations and Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. While direct examples involving this compound are not extensively documented, the reactivity of the isoxazole (B147169) and ketone moieties suggests its potential for participation in such transformations. For example, isoxazole derivatives can be synthesized via one-pot three-component reactions. nih.gov
Furthermore, related heterocyclic ketones, such as heteroaryl ketones, can undergo acyl transfer-annulation reactions to form N-fused heterocycles. nih.gov This type of transformation, driven by aromatization, involves the transfer of the acyl group from a carbon atom to a nitrogen atom within the heterocyclic ring. nih.gov The reaction of 2-aminobenzothiazoles with barbituric acids and terminal aryl acetylenes or aryl methyl ketones in the presence of I2 in DMSO is a known multicomponent reaction for the synthesis of 2-arylbenzo[d]imidazo[2,1-b]thiazole derivatives. nih.govnih.gov The structural similarity of the benzisoxazole scaffold to these systems suggests that this compound could potentially be employed in similar MCRs to generate novel, complex heterocyclic structures.
The table below illustrates examples of multicomponent reactions used to synthesize various heterocyclic compounds, highlighting the versatility of this approach.
| Product Scaffold | Reactants | Catalyst/Conditions | Yield (%) |
| 2-Arylbenzo[d]imidazo[2,1-b]thiazoles | 2-Aminobenzothiazoles, Barbituric acids, Aryl methyl ketones | I2/DMSO | Good |
| Substituted Isoxazoles | Substituted aldehydes, Methyl acetoacetate, Hydroxylamine (B1172632) hydrochloride | Fruit juice (e.g., Cocos nucifera L.) | Good |
| Pyrrole-fused Dibenzoxazepines | Isocyanides, Gem-diactivated olefins, Dibenzoxazepine | Solvent- and catalyst-free | High |
This table presents examples of multicomponent reactions with related heterocyclic compounds to illustrate the potential of this compound in similar transformations.
Role as a Ligand in Coordination Chemistry and Materials Science (e.g., Metal complex formation with related benzisoxazoles)
The nitrogen and oxygen atoms within the benzisoxazole ring system of this compound, along with the carbonyl oxygen of the acetyl group, present potential coordination sites for metal ions. The formation of metal complexes with heterocyclic ligands is an active area of research due to their diverse applications in catalysis, materials science, and medicine.
While specific studies on the coordination chemistry of this compound are limited, research on related benzoxazole (B165842) and other nitrogen-containing heterocyclic ligands provides valuable insights. For instance, metal complexes of benzoxazole-based ligands have been synthesized and shown to exhibit interesting biological activities, such as reversing multidrug resistance in bacteria. researchgate.net These complexes often involve the coordination of the metal ion to the nitrogen and oxygen atoms of the benzoxazole ring, forming stable chelate structures. researchgate.net Similarly, metal complexes of indole, benzimidazole, and benzothiazole (B30560) derivatives have been extensively studied for their biomedical applications. sapub.org
The acetyl group in this compound could act as an additional donor site, potentially leading to the formation of bidentate or even tridentate ligands, thereby enhancing the stability and modifying the electronic properties of the resulting metal complexes. The table below summarizes the formation of metal complexes with related heterocyclic ligands.
| Ligand Type | Metal Ion | Coordination Mode | Application |
| 2-Trifluoroacetonylbenzoxazole | Zn(II) | Bidentate (N, O) | Antibacterial |
| Benzimidazole-derived imine | Co(III), Cu(II) | Not specified | Anticancer |
| 2,6-bis(benzothiazole)-pyridine | Cu(II), Ag(I) | Not specified | Antimicrobial |
This table showcases examples of metal complexes formed with related heterocyclic ligands, suggesting the potential of this compound as a ligand in coordination chemistry.
Development of Novel Heterocyclic Scaffolds and Ring Systems
The reactivity of this compound makes it a valuable starting material for the construction of novel and complex heterocyclic scaffolds. The isoxazole ring can undergo various transformations, such as ring-opening reactions or cycloadditions, to generate new ring systems. For example, the synthesis of N-fused heterocycles can be achieved through an acyl transfer-annulation strategy starting from heteroaryl ketones. nih.gov This process involves the spiroannulation of the ketone with an alkyl bromide, followed by an aromatization-driven intramolecular acyl transfer. nih.gov
Furthermore, the synthesis of fused heterocycles is a major focus in synthetic chemistry. Part I of a study on fused heterocycles describes the synthesis of some annelated 1,2,4-triazine (B1199460) systems. researchgate.net The synthesis of 1-(1-benzyl-1H-benzimidazol-2-yl)ethanone and its characterization has also been reported, demonstrating the utility of acetyl-substituted heterocycles in building more complex structures. The synthesis of new 1,2,4-(triazine) thio benzoxazole derivatives has been achieved through a multi-step reaction sequence starting from 2-mercaptobenzoxazole. These examples, while not directly involving this compound, illustrate the general strategies employed to construct novel heterocyclic systems from functionalized precursors.
The table below provides examples of synthetic strategies used to develop novel heterocyclic ring systems from various starting materials.
| Target Heterocycle | Starting Material | Key Transformation |
| N-Fused Heterocycles | Heteroaryl Ketones | Acyl transfer-annulation |
| Annelated 1,2,4-Triazoles | [4-(1H-Benzimidazol-2-yl)-phthalazin-1-yl]hydrazine | Cyclization |
| 1,2,4-(Triazine) Thio Benzoxazole Derivatives | 2-Mercaptobenzoxazole | Multi-step synthesis |
This table presents examples of the synthesis of novel heterocyclic scaffolds, indicating the potential of this compound as a precursor for similar synthetic endeavors.
Concluding Perspectives and Future Research Trajectories
Synthesis and Characterization Advancements for Benzo[c]isoxazole-Ethanones
Future synthetic efforts will likely focus on developing more efficient, regioselective, and scalable methods for constructing the benzo[c]isoxazole-ethanone core. Current synthetic strategies for benzisoxazoles often involve cyclization reactions, but achieving the specific benzo[c]isoxazole isomer can be challenging.
Key Future Synthetic Approaches:
Novel Cyclization Strategies: Research into intramolecular cyclization of appropriately substituted precursors, such as derivatives of o-nitrobenzoic acid or related compounds, could provide direct access to the benzo[c]isoxazol-3(1H)-one core, which can then be N-acylated. google.com A patent describes a method involving the condensation of a formula II compound with a formula III compound, followed by oxidation with a high-valence organic iodine reagent to yield benzo[c]isoxazol-3(1H)-one. google.com
Transition-Metal Catalysis: The application of transition-metal-catalyzed reactions, which have proven effective for isoxazole (B147169) synthesis in general, could open new avenues for benzo[c]isoxazole-ethanones. nih.govrsc.org Techniques like palladium-catalyzed C-H activation and annulation, used for synthesizing 1,2-benzisoxazoles, could potentially be adapted. rsc.org
Green Chemistry Approaches: The development of environmentally benign synthetic methods using water as a solvent or employing microwave irradiation could lead to more sustainable production of these compounds. researchgate.net
Advanced characterization techniques will be crucial for unambiguously identifying these molecules. While standard methods like NMR (¹H, ¹³C), FTIR, and mass spectrometry are fundamental, future work should integrate more sophisticated analyses. nih.gov High-resolution mass spectrometry (HRMS) will be essential for confirming elemental composition, and 2D NMR techniques will be vital for elucidating the precise connectivity of the ethanone (B97240) group to the heterocyclic ring.
Unexplored Reactivity and Derivatization Opportunities
The chemical reactivity of 1-(Benzo[c]isoxazol-1(3H)-yl)ethanone is an area with significant potential for discovery. The molecule contains several reactive sites that could be targeted for derivatization to create novel compound libraries.
Potential Reactive Sites and Derivatization Pathways:
| Reactive Site | Potential Reactions | Desired Outcome |
|---|---|---|
| N-O Bond | Reductive or base-mediated cleavage (similar to Kemp elimination in 1,2-benzisoxazoles) wikipedia.org | Ring-opening to form functionalized 2-hydroxybenzonitrile (B42573) derivatives. |
| Ketone Carbonyl | Aldol condensation, Wittig reaction, reduction to alcohol, reductive amination. | Elaboration of the ethanone side chain to introduce diverse functional groups and build molecular complexity. |
| Aromatic Ring | Electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts). | Functionalization of the benzene (B151609) ring to modulate electronic properties and create analogues. |
| α-Protons to Carbonyl | Enolate formation followed by alkylation or acylation. | Extension of the acetyl side chain. |
The weak nitrogen-oxygen bond is a particularly interesting feature of the isoxazole ring, often leading to ring cleavage reactions. nih.gov Exploring the stability and cleavage of the benzo[c]isoxazole core under various conditions could lead to its use as a novel synthetic intermediate.
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational chemistry and experimental work will be paramount in advancing the understanding of benzo[c]isoxazole-ethanones.
Computational Approaches:
Density Functional Theory (DFT): DFT calculations can be used to predict molecular geometries, electronic properties (such as molecular electrostatic potential maps), and reaction mechanisms. nih.govrjeid.com This can help in understanding the compound's reactivity and designing new synthetic routes.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of these molecules and their interactions with biological targets or solvents. nih.govrjeid.com
In Silico Screening: Computational tools can be used to predict the properties of virtual libraries of benzo[c]isoxazole-ethanone derivatives, helping to prioritize synthetic targets. researchgate.net
Advanced Experimental Techniques:
High-Throughput Screening: For exploring the reactivity and potential applications of these compounds, high-throughput screening methods can be employed to rapidly test a wide range of reaction conditions or biological activities.
Advanced Spectroscopy: Techniques like circular dichroism could be used if chiral derivatives are synthesized, providing information on their stereochemistry. researchgate.net
Mechanistic Studies: Detailed kinetic studies and isotope labeling experiments can be used to elucidate the mechanisms of novel reactions discovered for this class of compounds.
For example, studies on related benzoxazole (B165842) derivatives have successfully used DFT calculations and MD simulations to validate experimental findings and understand structure-activity relationships, providing a clear blueprint for future work on benzo[c]isoxazole-ethanones. nih.govrjeid.com
Future Directions in Benzo[c]isoxazole-Ethanone Chemical Research
The field of benzo[c]isoxazole-ethanone chemistry is in its infancy, with a broad and promising future. The structural novelty of this scaffold suggests potential for unique chemical and physical properties.
Key Future Research Areas:
Development of a Robust Synthetic Toolkit: The primary goal should be the establishment of reliable and versatile synthetic methods to produce a wide range of benzo[c]isoxazole-ethanone derivatives.
Exploration of Chemical Space: A systematic investigation of the reactivity of the benzo[c]isoxazole-ethanone core is needed to map its chemical behavior and unlock its potential as a building block in organic synthesis.
Search for Novel Applications: While the parent 1,2-benzisoxazole (B1199462) scaffold is known for its role in pharmaceuticals, the unique structure of the benzo[c] isomer may lead to applications in different areas, such as materials science, agrochemicals, or as probes for chemical biology. nih.govresearchgate.net The synthesis of various derivatives and screening for biological activity could identify new lead compounds. nih.gov
Physicochemical Property Characterization: A thorough investigation of the fundamental physicochemical properties, including photophysical properties, redox potentials, and thermal stability, will be essential for identifying potential applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
